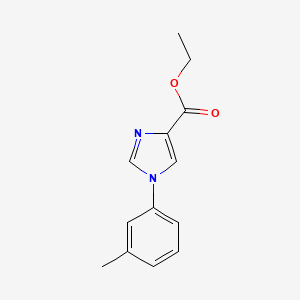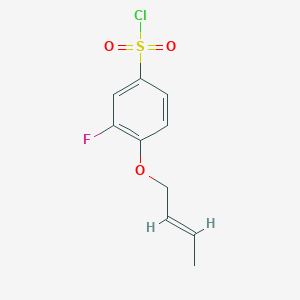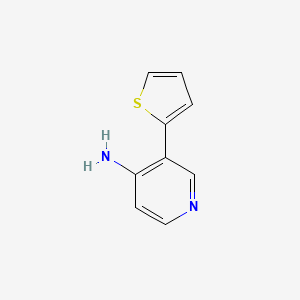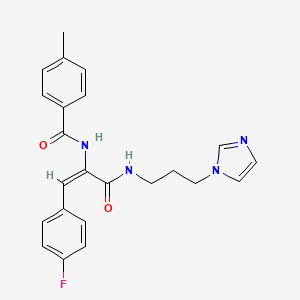
Cyclopenta-1,3-diene;zirconium(2+);dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclopentadienyl)zirconium dichloride: is an organometallic compound with the chemical formula C10H10Cl2Zr This compound is widely used in organometallic chemistry, particularly as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)zirconium dichloride can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction is as follows:
ZrCl4+2NaC5H5→(C5H5)2ZrCl2+2NaCl
The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of bis(cyclopentadienyl)zirconium dichloride involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The compound is typically purified through recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Bis(cyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo ligand exchange reactions with other ligands, such as phosphines or amines.
Oxidative Addition: The compound can participate in oxidative addition reactions with halogens or other electrophiles.
Reductive Elimination: It can undergo reductive elimination to form new carbon-carbon or carbon-hydrogen bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in organic solvents such as toluene or dichloromethane.
Oxidative Addition: Halogens (e.g., chlorine, bromine) are commonly used in oxidative addition reactions. These reactions often require elevated temperatures and inert atmospheres.
Reductive Elimination: Reductive elimination reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: The major products are substituted zirconocene derivatives.
Oxidative Addition: The products include zirconium-halogen complexes.
Reductive Elimination: The products are typically hydrocarbons or organometallic compounds with new carbon-carbon or carbon-hydrogen bonds.
Scientific Research Applications
Chemistry: Bis(cyclopentadienyl)zirconium dichloride is extensively used as a catalyst in polymerization reactions, particularly in the production of syndiotactic polystyrene. It also serves as a precursor for the synthesis of other organometallic compounds .
Biology and Medicine: In biological research, bis(cyclopentadienyl)zirconium dichloride is used to study the interactions of metal complexes with biological molecules.
Industry: The compound is utilized in the production of high-performance materials, including advanced polymers and coatings. It is also employed in the synthesis of fine chemicals and specialty materials .
Mechanism of Action
Bis(cyclopentadienyl)zirconium dichloride exerts its effects primarily through its role as a catalyst. The cyclopentadienyl ligands stabilize the zirconium center, allowing it to participate in various catalytic cycles. The compound facilitates the formation and breaking of chemical bonds, enabling efficient and selective transformations in organic synthesis .
Comparison with Similar Compounds
Bis(cyclopentadienyl)titanium dichloride: Similar to bis(cyclopentadienyl)zirconium dichloride, this compound is used as a catalyst in polymerization reactions.
Bis(cyclopentadienyl)hafnium dichloride: This compound also serves as a catalyst in various chemical reactions and has similar properties to bis(cyclopentadienyl)zirconium dichloride.
Uniqueness: Bis(cyclopentadienyl)zirconium dichloride is unique due to its high thermal stability and reactivity. It exhibits excellent catalytic activity in polymerization reactions, making it a valuable tool in both academic and industrial research .
Properties
Molecular Formula |
C10H12Cl2Zr |
|---|---|
Molecular Weight |
294.33 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;zirconium(2+);dihydrochloride |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+2 |
InChI Key |
CMPQHMYIQNCWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.Cl.Cl.[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)

![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12818814.png)
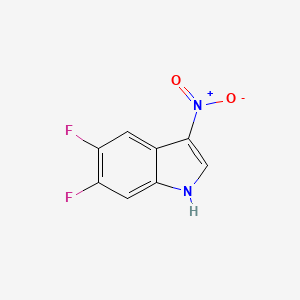
![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione](/img/structure/B12818822.png)
![(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one](/img/structure/B12818823.png)

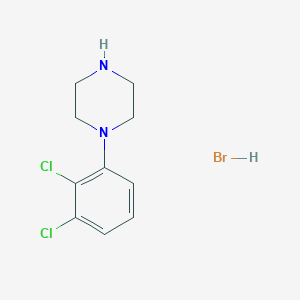
![2-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12818851.png)
